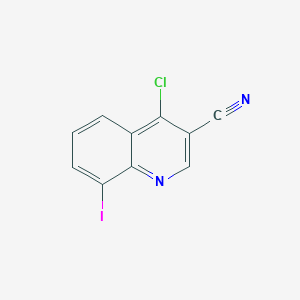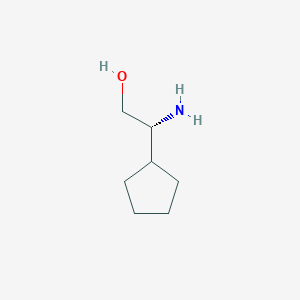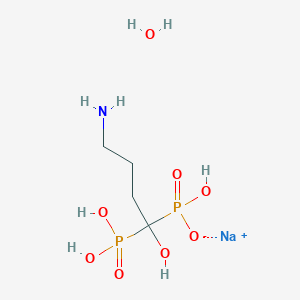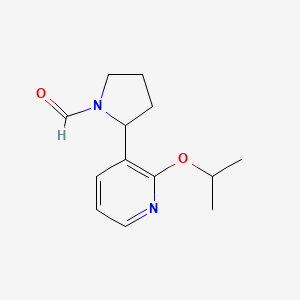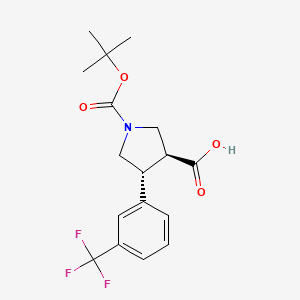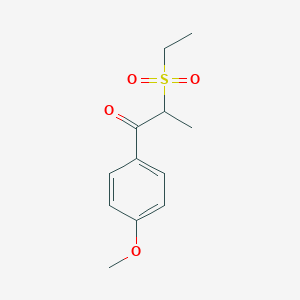![molecular formula C9H19NO2S B13007288 1-[Ethyl(methyl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol](/img/structure/B13007288.png)
1-[Ethyl(methyl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Ethyl(methyl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol is an organic compound with a complex structure that includes an oxetane ring, a sulfanyl group, and an amino alcohol moiety. This compound is primarily used in industrial and scientific research applications, particularly in the fields of chemistry and biology .
Métodos De Preparación
Análisis De Reacciones Químicas
1-[Ethyl(methyl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures or reduce the sulfanyl group to a thiol.
Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups, such as halides or alkyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides or alkylating agents .
Aplicaciones Científicas De Investigación
1-[Ethyl(methyl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing oxetane rings, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-[Ethyl(methyl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The sulfanyl group can also participate in redox reactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
1-[Ethyl(methyl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol can be compared with other similar compounds, such as:
1-[Ethyl(methyl)amino]-2-propanol: This compound lacks the oxetane ring and sulfanyl group, making it less complex and potentially less reactive.
3-(Oxetan-3-ylsulfanyl)propan-2-ol: This compound lacks the ethyl(methyl)amino group, which may reduce its biological activity.
1-[Methyl(ethyl)amino]-3-(oxetan-3-ylthio)propan-2-ol: This compound has a similar structure but with different substituents, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C9H19NO2S |
|---|---|
Peso molecular |
205.32 g/mol |
Nombre IUPAC |
1-[ethyl(methyl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol |
InChI |
InChI=1S/C9H19NO2S/c1-3-10(2)4-8(11)7-13-9-5-12-6-9/h8-9,11H,3-7H2,1-2H3 |
Clave InChI |
NYLMWQXSEXYJJR-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)CC(CSC1COC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007213.png)
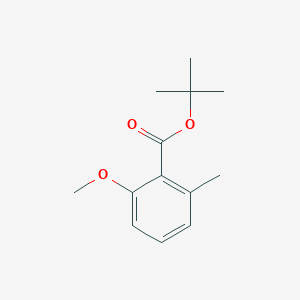
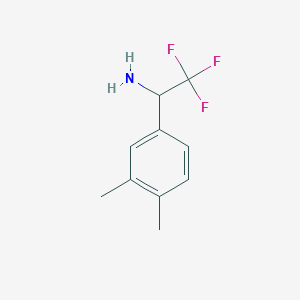
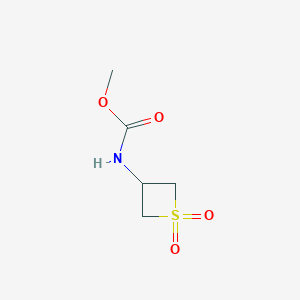
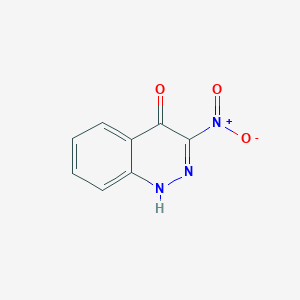
![7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13007229.png)
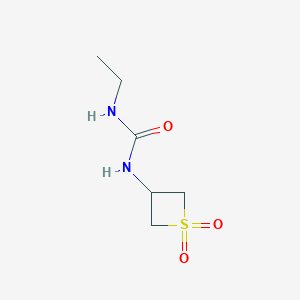
![2-(7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetic acid](/img/structure/B13007243.png)
